molecular formula C10H14N6O4 B13415688 8-Amionadenosine

8-Amionadenosine

Cat. No.: B13415688
M. Wt: 282.26 g/mol
InChI Key: DVGWFQILDUEEGX-ACJOCUEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Aminoadenosine is a nucleoside analogue that has garnered significant interest in scientific research due to its unique properties and potential therapeutic applications. This compound is characterized by the presence of an amino group at the 8th position of the adenosine molecule, which imparts distinct biochemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Aminoadenosine can be synthesized through various chemical routes. One common method involves the direct amination of adenosine using ammonia or an amine source under specific reaction conditions. The process typically requires a catalyst and controlled temperature to ensure the selective introduction of the amino group at the desired position .

Industrial Production Methods: In industrial settings, the production of 8-Aminoadenosine often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 8-Aminoadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted adenosine derivatives, which can have different biological activities and applications .

Scientific Research Applications

8-Aminoadenosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Aminoadenosine involves its conversion to 8-amino-ATP within cells. This active triphosphate form leads to a decrease in intracellular ATP levels and inhibits RNA synthesis. The compound also interferes with the phosphorylation of RNA polymerase II, thereby inhibiting transcription. Additionally, 8-amino-ATP can be incorporated into nascent RNA, causing transcription termination .

Comparison with Similar Compounds

Uniqueness: 8-Aminoadenosine is unique due to its specific mechanism of action involving ATP depletion and transcription inhibition. Its ability to induce apoptosis in cancer cells independent of the p53 pathway sets it apart from other nucleoside analogues .

Properties

Molecular Formula

C10H14N6O4

Molecular Weight

282.26 g/mol

IUPAC Name

(2R,4R,5R)-2-(6,8-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H14N6O4/c11-7-4-8(14-2-13-7)16(10(12)15-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,15)(H2,11,13,14)/t3-,5+,6?,9-/m1/s1

InChI Key

DVGWFQILDUEEGX-ACJOCUEISA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)N)[C@H]3C([C@H]([C@H](O3)CO)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)N)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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